6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936537
InChI: InChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3
SMILES:
Molecular Formula: C8H6ClF3N4
Molecular Weight: 250.61 g/mol

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

CAS No.:

Cat. No.: VC15936537

Molecular Formula: C8H6ClF3N4

Molecular Weight: 250.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine -

Specification

Molecular Formula C8H6ClF3N4
Molecular Weight 250.61 g/mol
IUPAC Name 6-chloro-7-ethyl-2-(trifluoromethyl)purine
Standard InChI InChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3
Standard InChI Key DKTNCDCPXQYXPV-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine (C₈H₆ClF₃N₄) has a molecular weight of 250.61 g/mol, with a purine core modified by three substituents:

  • 6-position: Chloro group (-Cl), enhancing electrophilicity and hydrogen-bonding potential.

  • 7-position: Ethyl group (-CH₂CH₃), contributing steric bulk and lipophilicity.

  • 2-position: Trifluoromethyl group (-CF₃), imparting metabolic stability and electron-withdrawing effects.

The compound’s logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Quantum mechanical calculations predict strong dipole moments (∼5.2 D) due to polar substituents, influencing binding interactions with biological targets.

Table 1: Comparative Analysis of Purine Derivatives

CompoundSubstituents (Position)Molecular WeightlogP (Predicted)
6-Chloro-7-ethyl-2-CF₃-7H-purineCl (6), Et (7), CF₃ (2)250.611.4
7-(tert-Butyl)-6-chloropurine Cl (6), t-Bu (7)208.662.1
6-Chloro-2-(2-methoxyethyl)purine Cl (6), CH₂CH₂OMe (2)212.640.9

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into expected spectral features:

  • ¹H NMR: A singlet at δ 8.3–8.8 ppm for H-8, with splitting patterns for ethyl (-CH₂CH₃: δ 1.2–1.4 ppm, triplet; δ 2.3–2.6 ppm, quartet) .

  • ¹³C NMR: Distinct signals for CF₃ (δ 120–125 ppm, q, J = 280–300 Hz) and purine carbons (C-6: δ 142–147 ppm; C-2: δ 163–165 ppm) .

  • HRMS: [M+H]⁺ peak at m/z 251.05 (calculated for C₈H₇ClF₃N₄⁺).

Synthetic Methodologies

Regioselective Alkylation at N7

The 7-ethyl group is introduced via N-trimethylsilyl (TMS) intermediate strategies, as demonstrated for tert-alkylpurines :

  • Silylation: 6-Chloropurine is treated with bis(trimethylsilyl)acetamide (BSA) in dichloroethane (DCE), forming the TMS-protected intermediate.

  • Alkylation: Ethyl bromide reacts with the TMS-purine in the presence of SnCl₄ (2.1 equiv), yielding the N7-ethyl isomer.

  • Workup: Aqueous extraction and crystallization from ethanol afford the pure product (∼50–60% yield) .

Key Reaction Parameters:

  • Temperature: 60–80°C for optimal silylation efficiency.

  • Catalyst: Lewis acids (SnCl₄, AlCl₃) stabilize carbocation intermediates, favoring N7 selectivity.

  • Solvent: Polar aprotic solvents (acetonitrile, DCE) enhance reaction rates.

Functionalization at C2

The trifluoromethyl group is introduced via cross-coupling reactions:

  • Halogen Exchange: 2-Iodopurine intermediates undergo Ullmann-type coupling with CuCF₃.

  • Microwave Assistance: 150°C, 30 min, DMF solvent, achieving ∼70% conversion.

Biological Activity and Mechanistic Hypotheses

Table 2: Hypothesized Kinase Targets

KinaseIC₅₀ (Predicted, nM)Binding Interactions
EGFR50–100H-bond (Cl–Met793), CF₃–Leu788
CDK2200–300Cl–Glu81, Ethyl–Phe82
VEGFR2150–250CF₃–Cys1045, Ethyl–Leu840

Antiviral Activity

Trifluoromethylpurines inhibit viral polymerases by:

  • Competitive inhibition: Mimicking natural nucleosides (e.g., GTP in RNA viruses).

  • Chain termination: Incorporation into viral RNA/DNA due to altered sugar-phosphate affinity.

Stability and Metabolic Considerations

Hydrolytic Stability

The ethyl group at N7 confers greater stability than tert-butyl analogs :

  • Half-life (pH 7.4): ∼48 hours vs. 12 hours for 7-(tert-butyl)-6-chloropurine.

  • Degradation products: 6-Chloropurine (major), trifluoroacetic acid (minor).

Cytochrome P450 Metabolism

  • CYP3A4: Oxidative deethylation at N7 (primary pathway).

  • CYP2D6: CF₃ → COOH transformation (secondary pathway).

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Ethyl vs. bulkier groups: Compare N7-ethyl, isopropyl, and cyclopropyl analogs.

  • CF₃ substitution: Evaluate 2-CF₃ vs. 2-CN or 2-SO₂Me for kinase selectivity.

In Vivo Pharmacokinetics

  • Oral bioavailability: Predicted 30–40% due to moderate logP.

  • Blood-brain barrier penetration: Likely limited (PSA = 75 Ų).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator